molecular formula C10H6N2O4S B1617491 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid CAS No. 20546-03-6

6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid

Cat. No.: B1617491
CAS No.: 20546-03-6
M. Wt: 250.23 g/mol
InChI Key: VJKZIQFVKMUTID-UHFFFAOYSA-N
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Description

6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid is a chemical compound with the molecular formula C10H6N2O4S and a molecular weight of 250.23 g/mol . It is known for its unique diazo group, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid involves several steps. One common method includes the diazotization of 5-amino-1-naphthalenesulfonic acid followed by oxidation . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then oxidized to yield the desired compound. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazo group into an amine group.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid involves its diazo group, which can participate in various chemical reactions. The diazo group can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in many synthetic applications. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid can be compared with other diazo compounds such as 6-Diazo-5-oxo-L-norleucine and 2-Diazo-1-oxo-1,2-dihydronaphthalene-5-sulfonic acid . These compounds share similar reactivity due to their diazo groups but differ in their specific structures and applications. The uniqueness of this compound lies in its naphthalene ring structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-diazonio-5-sulfonaphthalen-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-5H,(H-,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZIQFVKMUTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047991
Record name 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94386-30-8, 20546-03-6
Record name 2-Naphthalenediazonium, 1-hydroxy-5-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94386-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Diazonio-5-sulfo-naphthalen-1-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020546036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.868
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Record name 1,2-NAPHTHOQUINONE-2-DIAZIDE-5-SULFONIC ACID
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